molecular formula C8H11BrN2O B1525128 2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol CAS No. 1219982-86-1

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol

Cat. No. B1525128
M. Wt: 231.09 g/mol
InChI Key: MUUWUUWYAFJHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol”, also known as BPE, is a heterocyclic organic compound. It is a pyridine-based chemical compound containing a bromine atom, a methyl group, and an amino-ethanol substituent. The compound has a molecular formula of C8H11BrN2O .


Synthesis Analysis

The synthesis of BPE involves the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide. The reaction results in the formation of BPE as a yellow crystalline solid.


Molecular Structure Analysis

The molecular structure of BPE is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and an amino-ethanol group . The molecular formula is C8H11BrN2O, with an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da .


Physical And Chemical Properties Analysis

BPE has a boiling point of 394.30 °C at 760 mmHg and a melting point of 145-147 °C. It has a density of 1.55 g/cm3 at 25 °C and a solubility in water of 1.9 mg/mL.

Scientific Research Applications

“2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol”, also known as BPE, is a heterocyclic organic compound with the molecular formula C8H11BrN2O . It’s a pyridine-based chemical compound containing a bromine atom, a methyl group, and an amino-ethanol substituent.

BPE has potential applications in various fields of research including medicinal chemistry, materials science, and nanotechnology. It can be used as a building block in the synthesis of various chemical compounds and materials with potential applications as drugs, sensors, and catalysts.

The synthesis of BPE involves the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide. The reaction results in the formation of BPE as a yellow crystalline solid.

BPE has shown potential as an antitumor agent and has been found to inhibit the growth of various human cancer cell lines. It has also been shown to possess antimicrobial activity against various bacterial strains.

“2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol”, also known as BPE, is a heterocyclic organic compound with the molecular formula C8H11BrN2O . It’s a pyridine-based chemical compound containing a bromine atom, a methyl group, and an amino-ethanol substituent .

BPE has potential applications in various fields of research including medicinal chemistry, materials science, and nanotechnology . It can be used as a building block in the synthesis of various chemical compounds and materials with potential applications as drugs, sensors, and catalysts .

The synthesis of BPE involves the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide . The reaction results in the formation of BPE as a yellow crystalline solid .

BPE has shown potential as an antitumor agent and has been found to inhibit the growth of various human cancer cell lines . It has also been shown to possess antimicrobial activity against various bacterial strains .

“2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol”, also known as BPE, is a heterocyclic organic compound with the molecular formula C8H11BrN2O . It’s a pyridine-based chemical compound containing a bromine atom, a methyl group, and an amino-ethanol substituent .

BPE has potential applications in various fields of research including medicinal chemistry, materials science, and nanotechnology . It can be used as a building block in the synthesis of various chemical compounds and materials with potential applications as drugs, sensors, and catalysts .

The synthesis of BPE involves the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide . The reaction results in the formation of BPE as a yellow crystalline solid .

BPE has shown potential as an antitumor agent and has been found to inhibit the growth of various human cancer cell lines . It has also been shown to possess antimicrobial activity against various bacterial strains .

Safety And Hazards

BPE is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

2-[(5-bromo-4-methylpyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-4-8(10-2-3-12)11-5-7(6)9/h4-5,12H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUWUUWYAFJHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696389
Record name 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol

CAS RN

1219982-86-1
Record name 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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